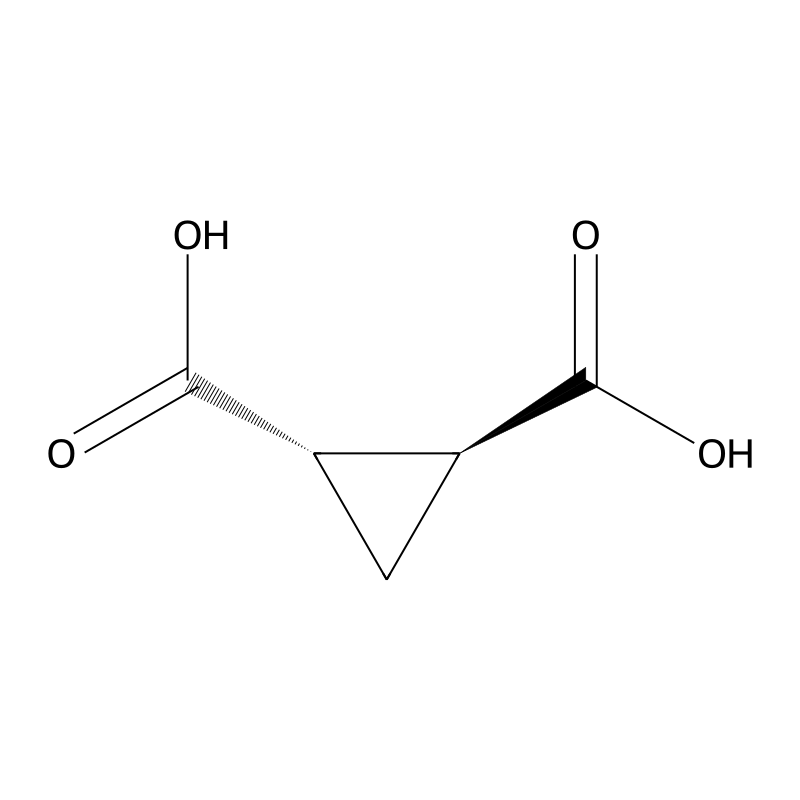

(1S,2S)-cyclopropane-1,2-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(1S,2S)-cyclopropane-1,2-dicarboxylic acid (CAS 14590-54-6) is a highly rigid, C2-symmetric chiral building block utilized extensively in asymmetric synthesis and medicinal chemistry. As an enantiopure trans-dicarboxylic acid, it provides a conformationally restricted scaffold that projects its substituents at precise vectors, making it a foundational precursor for synthesizing peptidomimetics, targeted receptor ligands, and complex polycyclopropane arrays [1]. In procurement and process contexts, sourcing this pre-resolved enantiomer bypasses the severe material inefficiencies of classical chiral resolution, offering an immediate, high-purity starting point for demanding synthetic routes[2].

Research Fit

Attempting to substitute the enantiopure (1S,2S) form with racemic trans-1,2-cyclopropanedicarboxylic acid or the cis-isomer results in critical synthetic and pharmacological failures. The cis-isomer lacks the C2 symmetry and trans-vector projection required for optimal receptor pocket fitting, often leading to massive drops in target binding affinity [1]. Conversely, utilizing the racemic trans-mixture requires in-house fractional crystallization with chiral bases (such as quinine), a process that inherently caps theoretical yield at 50%, routinely delivers practical yields below 30%, and introduces unacceptable batch-to-batch variability in enantiomeric excess [2].

Substitution Risk

References

- [1] Reversed Enantioselective Interaction at I1 and I2 Imidazoline Receptors, J. Med. Chem. 1999, 42, 23, 4749–4754.

- [2] Iterative Cyclopropanation: A Concise Strategy for the Total Synthesis of the Hexacyclopropane Cholesteryl Ester Transfer Protein Inhibitor U-106305, J. Am. Chem. Soc. 1996, 118, 41, 10006–10014.

Chiral Pool Yield vs. Racemic Resolution

Procuring pre-resolved (1S,2S)-cyclopropane-1,2-dicarboxylic acid eliminates the need for classical resolution of the racemic mixture. In-house resolution using chiral amines like quinine or dehydroabietylamine is notoriously inefficient, capping theoretical yields at 50% and often resulting in practical yields of <30% after the multiple recrystallizations required to reach high enantiopurity[1]. By sourcing the enantiopure compound, chemists retain 100% of the starting mass for downstream coupling, saving multiple synthetic steps and reducing solvent waste.

| Evidence Dimension | Practical Chiral Pool Yield |

| Target Compound Data | 100% utilization of procured mass |

| Comparator Or Baseline | Racemic trans-mixture (<30% practical yield after resolution) |

| Quantified Difference | >70% absolute increase in usable chiral starting material |

| Conditions | Classical fractional crystallization with chiral amine bases |

Procuring the pre-resolved enantiomer prevents massive upfront material loss and accelerates the route-to-target in process chemistry.

Enantiomeric Excess Reproducibility

In the synthesis of complex targets like the hexacyclopropane CETP inhibitor U-106305, early literature reported that relying on the in-house resolution of trans-1,2-cyclopropanedicarboxylic acid led to highly variable enantiomeric purities, fluctuating between 74% and 89% ee [1]. Commercial procurement of the (1S,2S) enantiomer guarantees a baseline ee of >98%, which is absolutely critical because any initial stereochemical impurity is exponentially amplified as diastereomeric mixtures during iterative cyclopropanation sequences.

| Evidence Dimension | Starting Enantiomeric Excess (ee) |

| Target Compound Data | >98% ee (Commercial procurement standard) |

| Comparator Or Baseline | In-house resolution (74%–89% ee variability) |

| Quantified Difference | Up to 24% improvement in baseline ee reliability |

| Conditions | Precursor preparation for iterative asymmetric cyclopropanation |

A guaranteed high-ee starting material is mandatory to prevent the compounding of diastereomeric impurities in multi-step syntheses.

Trans-Geometry Binding Affinity

The spatial projection of the trans-1,2-dicarboxylic acid scaffold is critical for target engagement in specific receptor classes. For example, in the development of imidazoline receptor ligands, derivatives possessing the trans-geometry (derived from the trans-cyclopropane core) exhibited up to a 330-fold higher binding affinity at I2 sites compared to their cis-counterparts, achieving a pKi of 7.76 [1]. The (1S,2S) configuration specifically ensures that the pharmacophores are locked into the exact vectors required to avoid steric clashes within the binding pocket.

| Evidence Dimension | Receptor Binding Affinity (Trans/Cis Ratio) |

| Target Compound Data | High affinity (pKi = 7.76 for trans-derivatives) |

| Comparator Or Baseline | Cis-isomer derivatives (up to 330-fold lower affinity) |

| Quantified Difference | 330-fold increase in I2 receptor binding affinity |

| Conditions | In vitro radioligand binding assays at I2 imidazoline receptors |

Selecting the correct trans-enantiomer is non-negotiable for achieving nanomolar potency in conformationally restricted drug candidates.

Conformationally Restricted Peptidomimetics

The compound is utilized for locking amino acid side chains into precise spatial arrangements. Its rigid C2-symmetric core is critical for developing targeted CNS compounds, such as mGluR agonists, where specific vector projection dictates receptor subtype selectivity [1].

Imidazoline Receptor Ligands

This compound serves as the essential chiral precursor for trans-imidazoline derivatives. Procuring the (1S,2S) enantiomer ensures the correct trans-geometry required to achieve high-affinity binding (pKi > 7.7) at I2 receptor sites, avoiding the severe affinity drop-offs seen with cis-analogs [2].

Polycyclopropane Natural Product Synthesis

It is the required starting material for the total synthesis of complex multi-cyclopropane arrays (e.g., U-106305, FR-900848). Starting with commercially guaranteed >98% ee material prevents the catastrophic amplification of diastereomers that occurs when using variably resolved in-house intermediates[3].

Application Fit

References

- [1] The Absolute Configurations of trans-1,2-Cyclopropanedicarboxylic Acid and trans-2-Phenylcyclopropanecarboxylic Acid, Tetrahedron 1964, 20, 1695-1699.

- [2] Reversed Enantioselective Interaction at I1 and I2 Imidazoline Receptors, J. Med. Chem. 1999, 42, 23, 4749–4754.

- [3] Iterative Cyclopropanation: A Concise Strategy for the Total Synthesis of the Hexacyclopropane Cholesteryl Ester Transfer Protein Inhibitor U-106305, J. Am. Chem. Soc. 1996, 118, 41, 10006–10014.

XLogP3

Wikipedia

Explore Compound Types